Para-Chlorophenyl vs. Ortho-Chlorophenyl Thiazole-Hydrazide Anticancer Potency Comparison
In a controlled study of eight novel thiazole-hydrazide analogs evaluated against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines with NIH/3T3 healthy cell counterscreening, the para-chlorophenyl-substituted analogs 4a and 4d demonstrated a better anticancer profile than their ortho-chlorophenyl counterparts [1]. Compound 4a was identified as the most potent compound against A549 lung cancer cells, while 4d was the most potent against MCF7 breast cancer cells [1]. The selectivity was evidenced by lower cytotoxicity on NIH/3T3 healthy cells compared to A549 cancer cells [1]. This confirms that the para-chlorophenyl substitution pattern present in CAS 263015-77-6 is structurally preferred over ortho-substitution for anticancer activity in this chemotype.
| Evidence Dimension | Anticancer cytotoxicity profile (para- vs. ortho-chlorophenyl substitution on thiazole-hydrazide scaffold) |
|---|---|
| Target Compound Data | Para-chlorophenyl analogs (4a, 4d): most potent compounds against A549 and MCF7 cell lines respectively; selective cytotoxicity vs. NIH/3T3 healthy cells |
| Comparator Or Baseline | Ortho-chlorophenyl thiazole-hydrazide analogs: inferior anticancer profile in same study; bulky analogs (4f, 4g) showed no inhibition at any concentration tested |
| Quantified Difference | Qualitative rank-order superiority: para-chlorophenyl > ortho-chlorophenyl; para-chlorophenyl analogs (4a and 4d) were the most potent among eight compounds tested |
| Conditions | MTT cytotoxicity assay; A549 lung carcinoma and MCF7 breast adenocarcinoma cell lines; NIH/3T3 healthy fibroblast counterscreen; Evren et al. 2024 |
Why This Matters
For procurement decisions in anticancer screening programs, this evidence indicates that the para-chlorophenyl configuration—present in CAS 263015-77-6—is the preferred substitution pattern, and selecting an ortho-chlorophenyl analog would yield predictably inferior activity.
- [1] Evren, A. E., Nuha, D., Dawbaa, S., Karaduman, A. B., & Yurttaş, L. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences, 14(3), 733–741. https://doi.org/10.33808/clinexphealthsci.1414252 View Source
